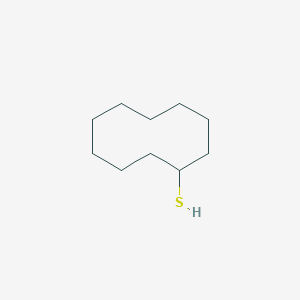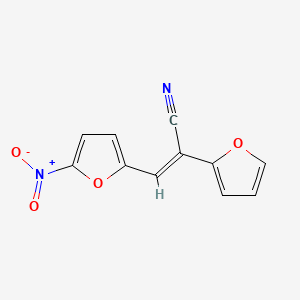
cis-3-(5-Nitro-2-furyl)-2-(2-furyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile is an organic compound that features both furan and nitrofuran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile typically involves the condensation of furan derivatives with nitrofuran derivatives under specific conditions. One common method might involve the use of a base to deprotonate the furan ring, followed by a nucleophilic attack on the nitrofuran derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential antimicrobial or anticancer properties due to the presence of nitrofuran.
Medicine: Investigated for use in drug development.
Industry: Could be used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for (E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with cellular components, leading to the disruption of cellular processes. The nitrofuran moiety is known to form reactive intermediates that can damage DNA or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furylacrylonitrile: Lacks the nitrofuran moiety.
5-Nitro-2-furancarboxaldehyde: Contains the nitrofuran moiety but lacks the acrylonitrile group.
Uniqueness
(E)-2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)acrylonitrile is unique due to the combination of both furan and nitrofuran moieties, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
40954-70-9 |
|---|---|
Formule moléculaire |
C11H6N2O4 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C11H6N2O4/c12-7-8(10-2-1-5-16-10)6-9-3-4-11(17-9)13(14)15/h1-6H/b8-6+ |
Clé InChI |
PACITJPDWOXPSA-SOFGYWHQSA-N |
SMILES isomérique |
C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
SMILES canonique |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
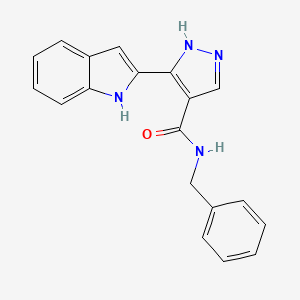
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
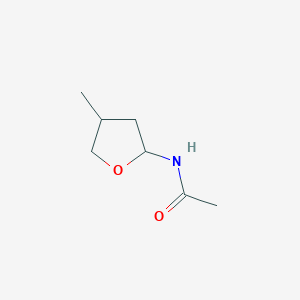
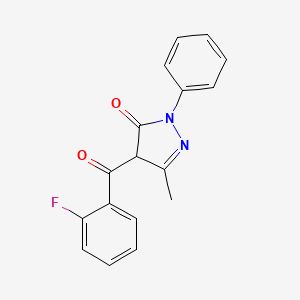
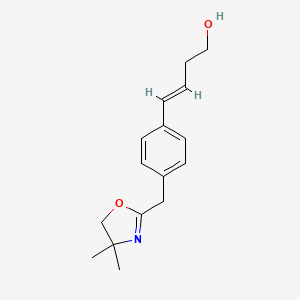


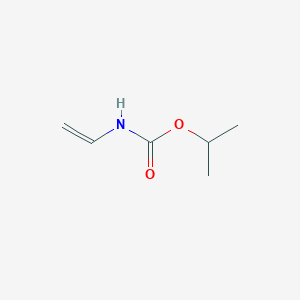
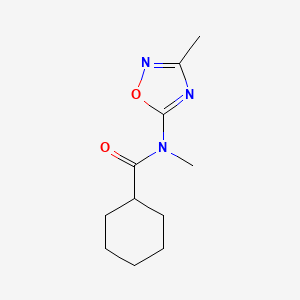
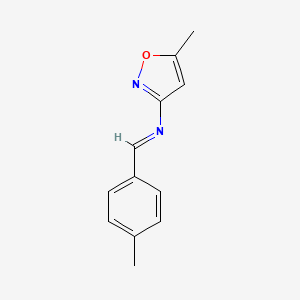
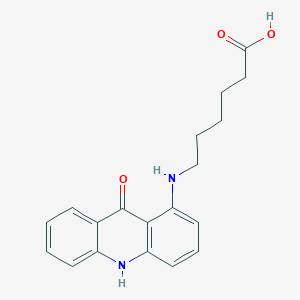
![Imidazo[1,2-a]pyrazin-8-amine, 3-phenyl-N-(phenylmethyl)-](/img/structure/B12907947.png)
